The compound "3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid" is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry and analytical chemistry. Quinoxaline derivatives have been extensively studied due to their diverse biological activities and their use as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC)13. These compounds have been shown to possess various pharmacological properties, including acting as antagonists for different receptors in the central nervous system2.
Specific chemical reactions involving 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid are not detailed in the provided papers. The presence of the carboxylic acid moiety suggests its potential participation in esterification, amidation, and decarboxylation reactions. The quinoxaline core, known for its reactivity, can undergo various electrophilic and nucleophilic substitutions. [] Further studies are necessary to explore its specific reactivity profile.
In the field of analytical chemistry, quinoxaline derivatives have been utilized as sensitive fluorescence derivatization reagents for carboxylic acids in HPLC13. These reagents react with carboxylic acids to form fluorescent derivatives that can be separated and detected with high sensitivity and selectivity. The derivatization process has been optimized for various fatty acids, and the detection limits for these acids are in the femtomolar range, demonstrating the high sensitivity of this method13. This application is particularly useful for the analysis of complex biological samples where precise quantification of carboxylic acids is required.
In medicinal chemistry, quinoxaline derivatives have been explored for their neuroprotective properties and as antagonists for excitatory neurotransmitter receptors2. The SAR studies have led to the identification of compounds with potent in vivo activity and favorable pharmacological profiles. For example, 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid has been identified as a selective AMPA/kainate antagonist with neuroprotective effects in animal models of seizures and global ischemia2. These findings highlight the potential of quinoxaline derivatives in the development of new treatments for neurological disorders.
Quinoxaline derivatives have been reported to interact with several receptors in the brain, including AMPA/kainate and NMDA/glycine receptors2. The structure-activity relationships (SAR) studies have revealed that the nature and position of substituents on the quinoxaline core significantly influence the compound's selectivity and potency at these receptors. For instance, the presence of acidic moieties at the 3-position of the quinoxaline skeleton is crucial for the activity, with a rank order of potency observed2. The distance between the quinolone moiety and the heteroatom bearing the acidic hydrogen also affects the selectivity towards AMPA receptors2. These findings suggest that quinoxaline derivatives can be fine-tuned to target specific receptors in the central nervous system, which is valuable for the development of new therapeutic agents.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: